

Benchmarking 2,2-Dimethyl-1,3-thiazinane: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-thiazinane

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of **2,2-Dimethyl-1,3-thiazinane** and its derivatives against established standards in antimicrobial and anticancer applications. While specific experimental data for **2,2-Dimethyl-1,3-thiazinane** is limited in publicly available literature, this guide leverages data from structurally similar 1,3-thiazinane compounds to provide a valuable benchmarking framework.

The 1,3-thiazinane scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3]} This guide focuses on the potential of **2,2-Dimethyl-1,3-thiazinane** by comparing the performance of its parent class of compounds against known standards in key therapeutic areas.

Antimicrobial Activity

Thiazine derivatives have demonstrated notable efficacy against various bacterial and fungal strains.^{[3][4]} The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.^{[5][6]}

Comparative Data: Antimicrobial Activity of 1,3-Thiazine Derivatives vs. Standard Antibiotics

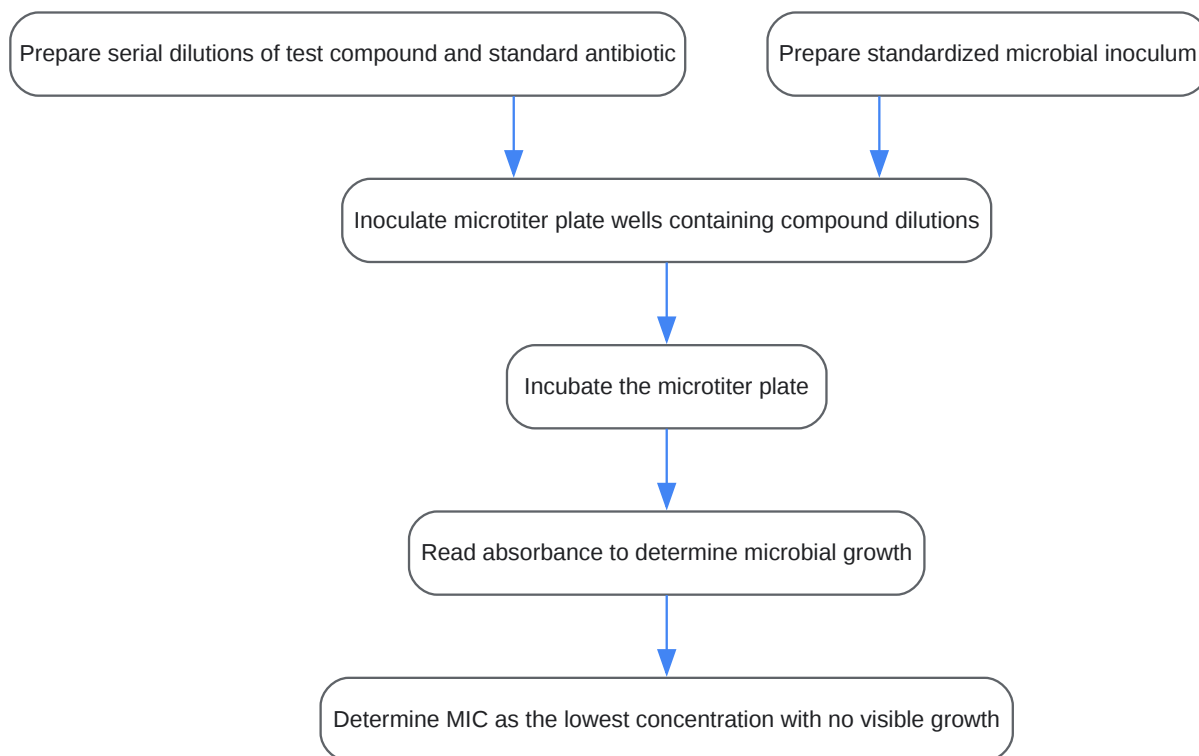
Compound/Drug	Organism	MIC (µg/mL)	Reference
1,3-Thiazine Derivative (Example A)	Staphylococcus aureus	125-150	[7]
1,3-Thiazine Derivative (Example B)	Escherichia coli	125-150	[7]
Ofloxacin (Standard)	Staphylococcus aureus	0.12-2	[7] (Implied)
Ofloxacin (Standard)	Escherichia coli	0.06-1	[7] (Implied)
Ketoconazole (Standard)	Aspergillus niger	10	[7] (Implied)

Note: The MIC values for 1,3-Thiazine Derivatives are based on published data for various substituted analogs, not specifically **2,2-Dimethyl-1,3-thiazinane**.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[5][6][8]

Workflow for Broth Microdilution Assay



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Caption: Workflow of the broth microdilution method for MIC determination.

Anticancer Activity

Derivatives of 1,3-thiazinane have shown significant cytotoxic effects against various cancer cell lines.^{[9][10]} A key metric for evaluating anticancer activity in vitro is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Comparative Data: Anticancer Activity of 1,3-Thiazine Derivatives vs. Standard Drugs

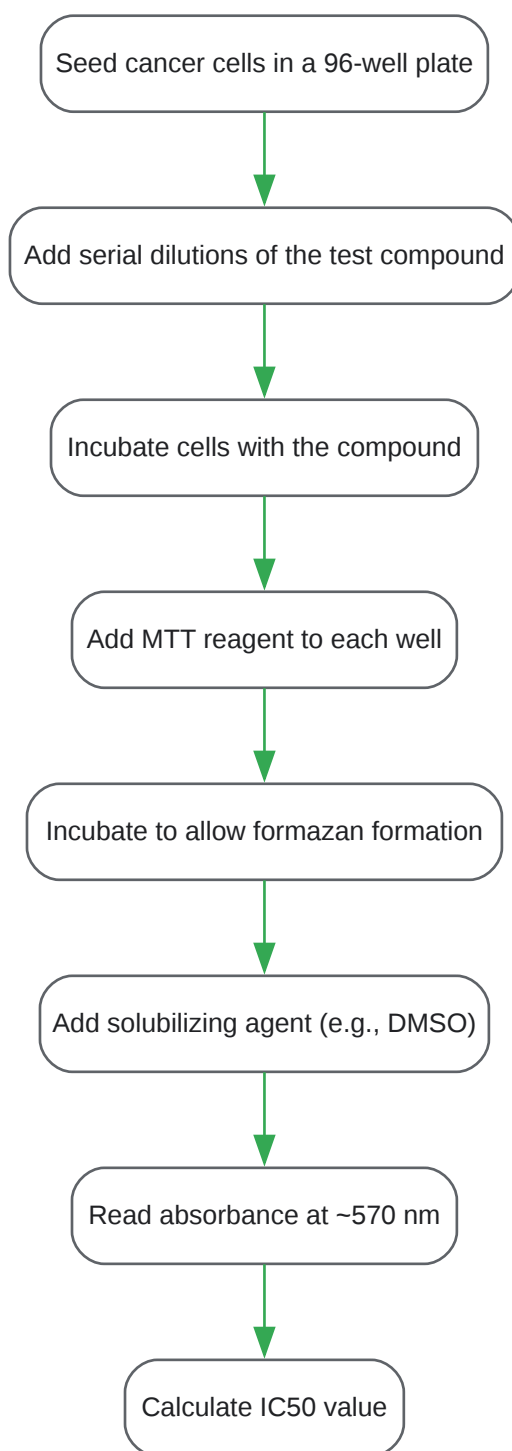
Compound/Drug	Cancer Cell Line	IC50 (μM)	Reference
Phenyl-substituted Thiazinedione	Leukemia	-	[10]
Naphthyl-substituted Thiazinedione	Leukemia	-	[10]
Palladium(II) complex with phenyl-substituted thiazine	HeLa, HL-60, U-937	46.39 - 62.74	[9]
Cisplatin (Standard)	Various	Varies	[9] (Implied)
Staurosporine (Standard)	MCF-7	6.77	[11]

Note: The IC50 values are for various 1,3-thiazinane derivatives and are intended to provide a benchmark for the potential of **2,2-Dimethyl-1,3-thiazinane**.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Workflow for MTT Assay



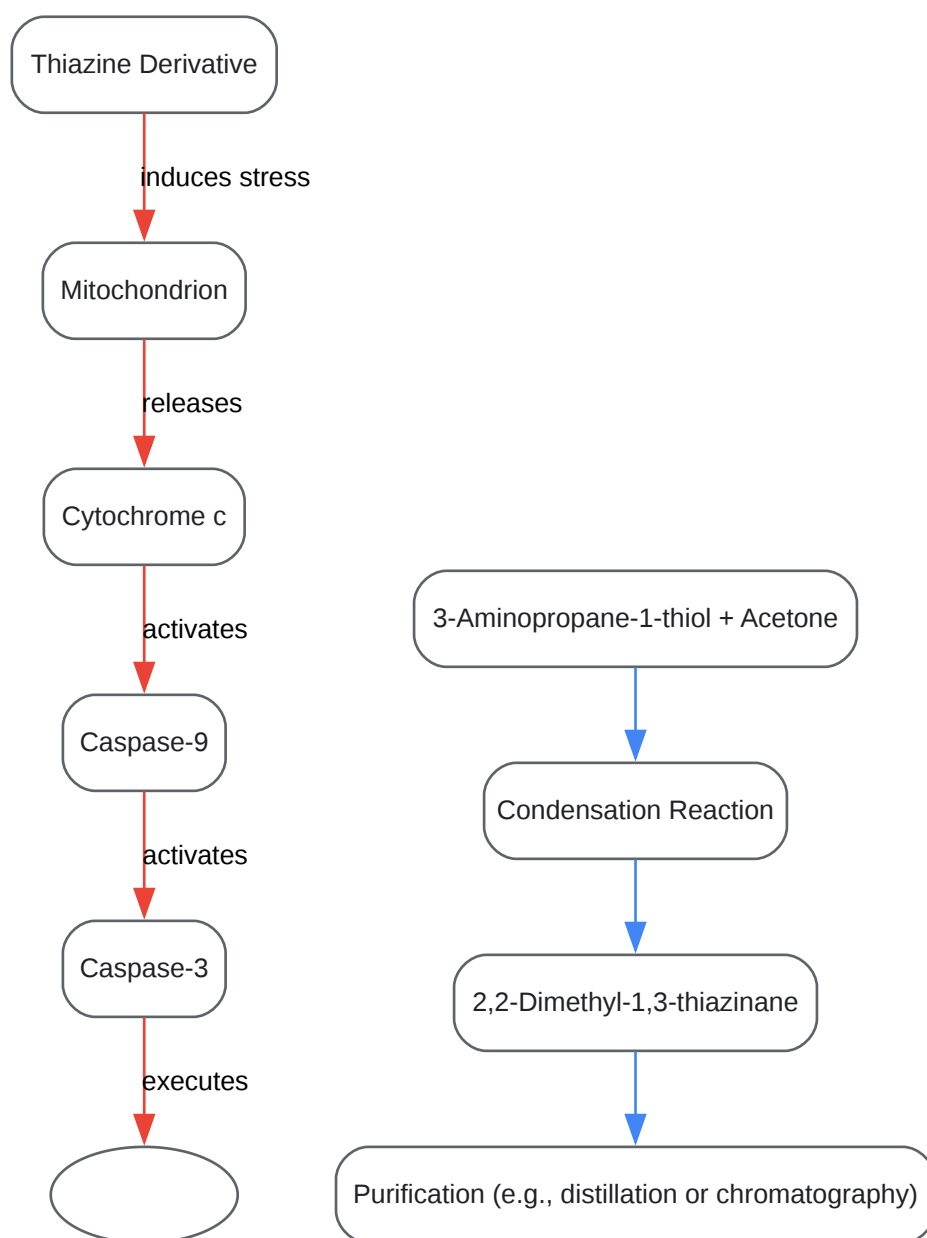
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Caption: Workflow of the MTT assay for determining anticancer activity.

Mechanism of Action: Apoptosis Induction

Several studies suggest that the anticancer effects of thiazole and thiazine derivatives are mediated through the induction of apoptosis, or programmed cell death.[7][12][13] This often involves the activation of caspase cascades and the mitochondrial pathway.

Proposed Apoptotic Signaling Pathway for Thiazine Derivatives



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